molecular formula C5H4BrClO2S2 B13573967 (4-Bromothiophen-2-yl)methanesulfonyl chloride

(4-Bromothiophen-2-yl)methanesulfonyl chloride

Katalognummer: B13573967
Molekulargewicht: 275.6 g/mol
InChI-Schlüssel: AQNNPIFKIXJLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methanesulfonyl chloride typically involves the reaction of 4-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Bromothiophene+Methanesulfonyl chloride(4-Bromothiophen-2-yl)methanesulfonyl chloride\text{4-Bromothiophene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Bromothiophene+Methanesulfonyl chloride→(4-Bromothiophen-2-yl)methanesulfonyl chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromothiophen-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted thiophenes with various functional groups.

    Coupling Reactions: Products are biaryl compounds with diverse applications in pharmaceuticals and materials science.

    Reduction Reactions: Products include sulfonamides and thiols, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

(4-Bromothiophen-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of (4-Bromothiophen-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides. The bromine atom in the thiophene ring can undergo oxidative addition or substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chlorothiophen-2-yl)methanesulfonyl chloride
  • (4-Fluorothiophen-2-yl)methanesulfonyl chloride
  • (4-Iodothiophen-2-yl)methanesulfonyl chloride

Uniqueness

(4-Bromothiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in substitution and coupling reactions. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in various chemical transformations.

Eigenschaften

Molekularformel

C5H4BrClO2S2

Molekulargewicht

275.6 g/mol

IUPAC-Name

(4-bromothiophen-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H4BrClO2S2/c6-4-1-5(10-2-4)3-11(7,8)9/h1-2H,3H2

InChI-Schlüssel

AQNNPIFKIXJLHW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=C1Br)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.